Cas no 865161-22-4 (4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
865161-22-4 structure
Product Name:4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:865161-22-4
MF:C18H17ClN2O3S
MW:376.857182264328
CID:6443691
Update Time:2025-06-24

4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • Benzamide, 4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-
    • Inchi: 1S/C18H17ClN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3
    • InChI Key: VLBSRJCVNOUBJV-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCOC)C2=CC=C(OC)C=C2S1)(=O)C1=CC=C(Cl)C=C1

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 541.3±60.0 °C(Predicted)
  • pka: -1.53±0.20(Predicted)

4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-Chloro-N-(2Z)-6-Methoxy-3-(2-Methoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide: A Comprehensive Overview

The compound 4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 865161-22-4) is a complex organic molecule with a unique structure that combines multiple functional groups. This compound belongs to the class of benzothiazoles, which are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The benzothiazole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, which contributes to its stability and reactivity.

Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of a chlorine substituent at the para position of the benzamide group suggests that this compound may exhibit selective binding properties, making it a promising candidate for targeting specific biological pathways. Additionally, the methoxy groups attached to the benzothiazole ring enhance the molecule's solubility and bioavailability, which are critical factors in drug design.

The Z-isomer configuration of the imine group in this compound plays a significant role in its stereochemical properties. This configuration is essential for determining the molecule's interaction with biological targets, such as enzymes or receptors. Recent advancements in stereochemistry have enabled researchers to synthesize enantiomerically pure compounds, which can improve therapeutic efficacy and reduce side effects.

The synthesis of 4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves a multi-step process that includes nucleophilic substitution, condensation reactions, and stereochemical control. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of this compound. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis.

In terms of applications, this compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This property makes it a valuable lead compound for developing anti-cancer therapies. Furthermore, its methoxy groups contribute to its antioxidant properties, which could be exploited in skincare products or food additives.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. For example, its conjugated system can be utilized in the development of organic light-emitting diodes (OLEDs) or sensors. Recent research has focused on optimizing its electronic properties through functional group modifications, which could enhance its performance in these applications.

In conclusion, 4-chloro-N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 865161-22-4) is a multifaceted compound with significant potential across various industries. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery, materials science, and beyond. Continued exploration into its properties and applications will undoubtedly unlock new possibilities for its use in innovative technologies.

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